2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole
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Overview
Description
2-((3-Methoxybenzyl)thio)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxybenzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with 3-methoxybenzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
Step 1: Preparation of 2-mercaptobenzimidazole by reacting o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide.
Step 2: Reaction of 2-mercaptobenzimidazole with 3-methoxybenzyl bromide in DMF with potassium carbonate as the base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((3-Methoxybenzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized as a corrosion inhibitor for metals in aggressive environments.
Mechanism of Action
The mechanism of action of 2-((3-Methoxybenzyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as urease, which is involved in the hydrolysis of urea.
Antioxidant Activity: Exhibits radical scavenging activity, which can protect cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: A precursor in the synthesis of 2-((3-Methoxybenzyl)thio)-1H-benzo[d]imidazole, known for its urease inhibitory activity.
3-Methoxybenzyl Bromide: Used in the synthesis of various benzimidazole derivatives.
Benzimidazole: The parent compound, widely studied for its biological activities.
Uniqueness
2-((3-Methoxybenzyl)thio)-1H-benzo[d]imidazole is unique due to the presence of the 3-methoxybenzylthio group, which imparts specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H14N2OS |
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Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2OS/c1-18-12-6-4-5-11(9-12)10-19-15-16-13-7-2-3-8-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
LAWRJWNPRQNQIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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